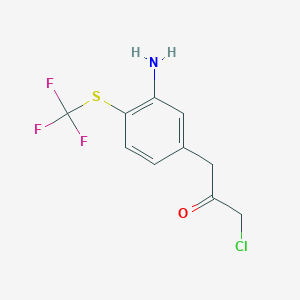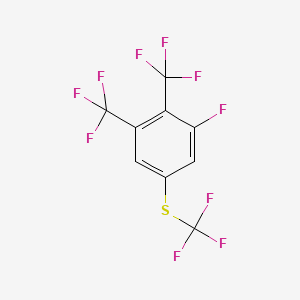![molecular formula C9H10ClN3OS B14065441 Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- CAS No. 92681-58-8](/img/structure/B14065441.png)
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is a chemical compound with the molecular formula C9H10ClN3OS. It is known for its unique structure, which includes a hydrazinecarboxamide group and a 4-chlorophenylthioethylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-[2-[(4-chlorophenyl)thio]ethylidene] intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds. These products have various applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-[2-(4-Chlorophenyl)ethyl]hydrazinecarboxamide
- 2-(Substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues .
Uniqueness
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is unique due to its specific structural features, such as the presence of the 4-chlorophenylthioethylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
92681-58-8 |
|---|---|
Formule moléculaire |
C9H10ClN3OS |
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)sulfanylethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3OS/c10-7-1-3-8(4-2-7)15-6-5-12-13-9(11)14/h1-5H,6H2,(H3,11,13,14) |
Clé InChI |
OAEMXHLLFJUSSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC=NNC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


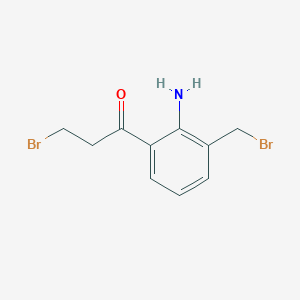
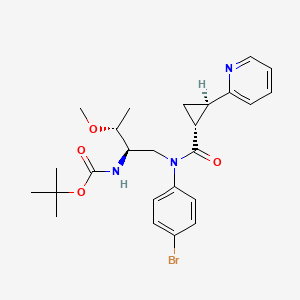
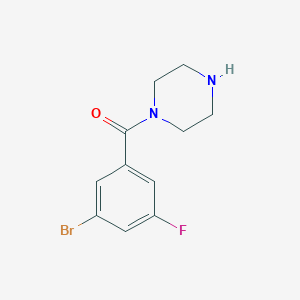

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
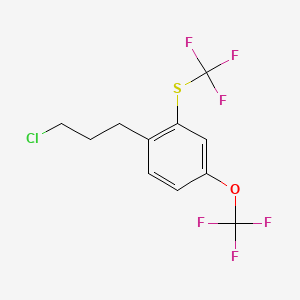

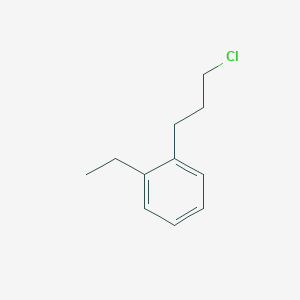
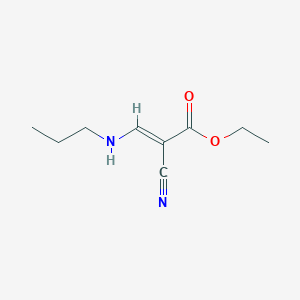
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)

